![molecular formula C8H7N3 B3180718 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile CAS No. 267413-07-0](/img/structure/B3180718.png)
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
Übersicht
Beschreibung
“2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . It has been studied for its potential in various applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine derivatives involves reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This process is catalyzed by KOH .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is characterized by a pyrrolopyridine core . More detailed structural information may be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile are typically catalyzed reactions . These reactions can lead to the formation of multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen
- Compound 4h, for instance, exhibited significant FGFR inhibitory activity against FGFR1–4 isoforms, making it a promising lead compound for cancer therapy .
- These derivatives were evaluated for their efficacy against visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species .
- These compounds are synthesized from KOH-catalyzed reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .
FGFR Inhibition for Cancer Therapy
Antileishmanial Efficacy
Cascade Synthesis of Dihydrofuropyridines and Dihydropyrrolopyridines
Drug Discovery and Optimization
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives inhibit FGFRs, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which regulates organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, these compounds disrupt the FGF–FGFR axis, leading to changes in these biological processes .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that these compounds may have favorable ADME properties, which could impact their bioavailability.
Result of Action
The inhibition of FGFRs by 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives can lead to various molecular and cellular effects. For instance, these compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile could involve further exploration of its potential applications in medicinal chemistry, particularly in cancer therapy . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOCUCGEQCHBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663763 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile | |
CAS RN |
267413-07-0 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.